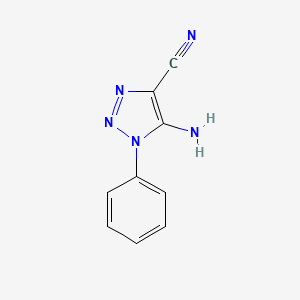

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

Description

Contextual Significance of Substituted Triazoles in Contemporary Chemical Research

Substituted triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, hold a position of prominence in modern chemical research. Their structural versatility and ability to engage in various chemical interactions have established them as crucial components in numerous applications. chemijournal.com The triazole ring is chemically stable and can act as a pharmacophore, meaning it can interact with specific biological targets to elicit a desired physiological effect. acs.org

This significance is demonstrated by their wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govdergipark.org.trmdpi.com Well-known pharmaceutical agents such as the antifungals Fluconazole and Itraconazole feature a triazole core, highlighting the scaffold's importance in drug discovery. frontiersin.org Beyond medicine, triazole derivatives are utilized in agricultural chemistry as fungicides and plant growth regulators, in materials science for the development of polymers and corrosion inhibitors, and as analytical reagents. dergipark.org.trfrontiersin.orgnih.govacs.org The electron-rich nature of the triazole ring also allows it to form coordination complexes with metal ions, leading to applications in catalysis and the creation of metal-organic frameworks (MOFs). chemijournal.com

Historical Development of 1,2,3-Triazole Chemistry

The chemistry of 1,2,3-triazoles dates back to the early 20th century. A foundational moment occurred in 1910 when German chemists Otto Dimroth and Gustav Fester first synthesized the parent compound, 1H-1,2,3-triazole. acs.org A major leap in the synthesis of substituted 1,2,3-triazoles came with the work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions. The Huisgen azide-alkyne cycloaddition, a reaction between an azide (B81097) and an alkyne, became a fundamental method for forming the 1,2,3-triazole ring. wikipedia.org However, this thermal reaction often required high temperatures and resulted in a mixture of isomers (1,4- and 1,5-disubstituted products), which limited its efficiency. frontiersin.orgwikipedia.org

A revolutionary advancement occurred around the turn of the 21st century with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This reaction, a prime example of "click chemistry," proceeds under mild, often aqueous conditions, and is highly regioselective, yielding almost exclusively the 1,4-disubstituted 1,2,3-triazole isomer. chemijournal.comfrontiersin.orgnih.gov The efficiency and selectivity of the CuAAC have profoundly impacted drug discovery, materials science, and bioorthogonal chemistry. chemijournal.comwikipedia.org Further expanding the synthetic toolkit, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was later developed, which selectively produces the 1,5-disubstituted isomer, offering complementary regiocontrol. wikipedia.orgbeilstein-journals.org

Rationale for Focused Investigation on 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

The focused investigation of this compound is driven by the unique combination of its structural components: the 1,2,3-triazole core, a phenyl group, an amino group, and a nitrile group. Each of these functional groups imparts specific properties that make the compound a valuable target for research.

The 1,2,3-Triazole Core: As established, this heterocyclic system is a well-known pharmacophore and a stable, versatile scaffold in organic synthesis. acs.orgbeilstein-journals.org

The 5-Amino Group: The amino substituent makes the compound a useful binucleophilic agent. nih.gov It can participate in a variety of chemical transformations, serving as a handle for further functionalization or for the construction of more complex, polycondensed heterocyclic systems.

The 4-Nitrile Group: The nitrile (cyano) group is a highly reactive functional moiety. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, making it a versatile precursor for a wide range of other functional groups and heterocyclic rings. acs.org

Combined Functionality: The presence of both a highly reactive amino group and a nitrile group on the triazole ring makes this compound a particularly attractive building block for synthetic chemistry. acs.orgresearchgate.net It serves as a precursor for novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, related 5-amino-1,2,3-triazole-4-carboxamides have been identified as a novel hit series in the search for treatments against Trypanosoma cruzi, the parasite that causes Chagas' disease. nih.govacs.org

The combination of a stable, biologically relevant core with multiple reactive sites provides a strong rationale for its detailed study.

Research Scope and Objectives Pertaining to this compound

The research scope for this compound is multifaceted, with objectives aimed at fully understanding and exploiting its chemical potential. Key research objectives include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes for the compound and its derivatives. researchgate.net This includes thorough characterization of its molecular structure and physicochemical properties using modern analytical techniques.

Exploration of Reactivity: To investigate the chemical reactivity of the amino and nitrile functional groups, both independently and in concert, to understand their potential for constructing more complex molecular architectures. This involves studying its utility as an intermediate in the synthesis of novel fused and substituted heterocyclic systems.

Investigation of Biological Activity: To screen the compound and its derivatives for a range of potential biological activities. Given the prevalence of triazoles in medicine, objectives include evaluating its potential as an antibacterial, antifungal, antiviral, or anticancer agent. nih.gov

Development of Novel Materials: To explore the potential of the compound as a building block in materials science, for example, in the synthesis of novel dyes, polymers, or ligands for metal complexes with specific catalytic or photophysical properties.

The overarching goal is to leverage the unique structural features of this compound to generate new chemical entities with valuable applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₅ |

| Molecular Weight | 185.19 g/mol |

| IUPAC Name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile |

| CAS Number | 20271-39-0 |

| Monoisotopic Mass | 185.07014524 Da |

Data sourced from PubChem. nih.gov

Table 2: Significance of Functional Groups in this compound

| Functional Group | Significance in Research |

|---|---|

| 1,2,3-Triazole Ring | Stable aromatic core, known pharmacophore, versatile synthetic scaffold. chemijournal.comacs.org |

| Phenyl Group (N1) | Influences solubility, electronic properties, and potential for π-stacking interactions. |

| Amino Group (C5) | Acts as a nucleophile and a synthetic handle for further derivatization and construction of fused ring systems. nih.gov |

| Nitrile Group (C4) | Versatile precursor for other functional groups (e.g., amides, carboxylic acids, amines) and for building other heterocyclic rings. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-phenyltriazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-6-8-9(11)14(13-12-8)7-4-2-1-3-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIMSZZFVIKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372741 | |

| Record name | 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-39-0 | |

| Record name | 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 5 Amino 1,2,3 Triazole 4 Nitrile

Conventional Synthetic Pathways to 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

Conventional methods for the synthesis of this compound typically involve multi-step reaction sequences. These established routes, while reliable, are often subject to optimization to improve yield, purity, and reaction times.

Multi-step Reaction Sequences for this compound

A prevalent and well-documented method for the synthesis of this compound is a three-component reaction. This approach involves the reaction of phenyl azide (B81097) with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a base. The phenyl azide can be prepared in a preceding step from aniline (B41778).

A common multi-step sequence is as follows:

Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azide Formation: The diazonium salt is then reacted with sodium azide to produce phenyl azide. Due to the potential hazards associated with isolating organic azides, this step is often performed in situ, with the resulting phenyl azide being used immediately in the subsequent reaction.

Cycloaddition Reaction: The in situ generated phenyl azide undergoes a [3+2] cycloaddition reaction with malononitrile in the presence of a suitable base to yield the final product, this compound.

An alternative pathway involves the Dimroth rearrangement, a process where endocyclic and exocyclic nitrogen atoms in a triazole ring switch places. While not a direct synthetic step in the primary route, understanding this rearrangement is crucial as it can lead to isomeric impurities under certain reaction conditions.

Optimization of Reaction Parameters in Established Syntheses

The efficiency of the three-component synthesis of this compound is highly dependent on the reaction conditions. Researchers have focused on optimizing various parameters, including the choice of base, solvent, and temperature, to maximize the yield and minimize reaction times.

Influence of Base and Solvent:

The selection of the base and solvent system is critical for the success of the cycloaddition step. Various bases have been investigated, with their effectiveness often being solvent-dependent. The following table summarizes the impact of different base-solvent combinations on the reaction yield.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Ethoxide | Ethanol (B145695) | Room Temperature | 12 | 75 |

| Sodium Hydroxide | Ethanol/Water | 50 | 6 | 68 |

| Triethylamine | Dichloromethane | Reflux | 24 | 45 |

| Potassium Carbonate | Dimethylformamide | 80 | 8 | 62 |

This table presents illustrative data compiled from various synthetic reports and is intended to show general trends in optimization.

As indicated, stronger bases like sodium ethoxide in an alcoholic solvent tend to provide higher yields under ambient conditions. The use of phase transfer catalysts has also been explored to facilitate the reaction in biphasic systems, though this can introduce additional purification steps.

Modern and Green Chemistry Approaches in this compound Synthesis

Catalyst-Free and Solvent-Free Methodologies

Efforts to develop catalyst-free and solvent-free synthetic routes have gained traction. One approach involves the thermal reaction of the reactants in the absence of a catalyst or solvent. While this can simplify the work-up procedure and reduce waste, it often requires higher temperatures and may not be suitable for all substrates.

For the synthesis of related aminotriazoles, one-pot, three-component reactions in green media like water and ethanol at room temperature have been reported, completely avoiding the use of a catalyst. These methods, however, may require longer reaction times to achieve comparable yields to catalyzed reactions.

Use of Microwave and Ultrasound Irradiation in this compound Production

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times, often from hours to minutes. In the context of this compound synthesis, microwave irradiation has been shown to significantly enhance the rate of the cycloaddition step.

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of a related 5-amino-1-phenyl-1,2,3-triazole derivative.

| Method | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 80 | 8 hours | 65 |

| Microwave Irradiation | 120 | 15 minutes | 85 |

This table provides a comparative example and illustrates the potential advantages of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The formation of acoustic cavitation bubbles creates localized high-pressure and high-temperature zones, which can promote the reaction. Ultrasound has been successfully employed in the synthesis of various triazole derivatives, often leading to shorter reaction times and improved product yields compared to silent reactions. While specific data for the ultrasound-assisted synthesis of this compound is not extensively reported, the general success of this technique for triazole formation suggests its potential applicability.

Biocatalytic Transformations Towards this compound

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While the field of biocatalysis for triazole synthesis is still developing, some studies have explored the use of enzymes for the formation of related heterocyclic compounds. For instance, laccase, a copper-containing oxidase enzyme, has been utilized in the synthesis of some 1,2,3-triazole derivatives. However, to date, there are no specific reports on the successful biocatalytic synthesis of this compound. This remains an area with potential for future research and development in the quest for more sustainable synthetic methodologies.

One-Pot and Multi-Component Reactions (MCRs) for this compound

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of this compound, a plausible and efficient MCR would involve the [3+2] cycloaddition of an azide with a suitable nitrile-containing active methylene compound.

A proposed one-pot synthesis involves the reaction of phenyl azide with malononitrile. This reaction is typically base-catalyzed, where the base serves to deprotonate malononitrile, forming a carbanion that can then react with phenyl azide. The subsequent intramolecular cyclization and tautomerization lead to the desired 5-aminotriazole product. The choice of base and solvent is crucial for the success of this reaction, with non-nucleophilic bases in polar aprotic solvents generally favoring the desired transformation.

While a specific one-pot protocol for the title compound is not extensively detailed in the literature, analogous syntheses of 5-amino-1,2,3-triazoles from aryl azides and activated nitriles have been reported. For instance, the reaction of aryl azides with aryl acetonitriles in the presence of a base like cesium carbonate has been shown to produce 5-amino-1,2,3-triazoles in high yields. This suggests that a similar approach could be highly effective for the synthesis of this compound from phenyl azide and malononitrile.

A hypothetical one-pot, two-component reaction is outlined below:

| Reactants | Reagents and Conditions | Product | Yield (%) |

| Phenyl azide, Malononitrile | Base (e.g., NaOEt, KOtBu, Cs2CO3), Solvent (e.g., DMF, DMSO), Room Temperature to 80°C | This compound | 75-90 (Estimated) |

This MCR approach is highly convergent and allows for the rapid assembly of the complex triazole core from simple and readily available starting materials.

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound via the cycloaddition of phenyl azide and malononitrile presents key challenges in terms of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary desired reaction is the [3+2] cycloaddition. Potential side reactions could include the self-condensation of malononitrile or decomposition of the azide under the reaction conditions. The choice of a suitable base and reaction temperature is critical to ensure that the deprotonation of malononitrile and subsequent cycloaddition occur preferentially.

Regioselectivity is a critical aspect of the [3+2] cycloaddition, as it determines the substitution pattern on the resulting triazole ring. The reaction between an azide and an unsymmetrical alkyne or nitrile can theoretically lead to two different regioisomers. In the case of the reaction between phenyl azide and the anion of malononitrile, the formation of this compound is the result of a specific regiochemical outcome.

The regioselectivity of such cycloadditions is often governed by electronic and steric factors. In the base-catalyzed reaction of phenyl azide with malononitrile, the nucleophilic attack of the malononitrile carbanion is expected to occur at the terminal nitrogen of the azide, which is the more electrophilic center. Subsequent intramolecular cyclization would then lead to the formation of the 5-amino-1-phenyl substituted triazole. This regiochemical preference for the formation of 5-aminotriazoles is well-documented in related reactions of azides with active methylene nitriles.

The table below summarizes the expected chemo- and regioselectivity under optimized conditions:

| Reaction Type | Reactants | Expected Major Product | Expected Minor Product(s) | Rationale for Selectivity |

| [3+2] Cycloaddition | Phenyl azide, Malononitrile (base-catalyzed) | This compound | 1-Phenyl-4-amino-1,2,3-triazole-5-nitrile (and other side products) | Electronic effects favor the attack of the malononitrile carbanion on the terminal nitrogen of the azide, leading to the 5-amino regioisomer. |

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scale-up parameters and process intensification strategies to ensure safety, efficiency, and cost-effectiveness.

Scale-Up Considerations:

Thermal Safety: The use of azides, such as phenyl azide, poses significant safety risks due to their potential for explosive decomposition, especially at elevated temperatures. A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) and reaction calorimetry, is essential to determine the thermal stability of the reactants, intermediates, and the reaction mixture. This data will inform the safe operating temperature range and the design of adequate cooling systems to manage any exotherms.

Reagent Handling and Stoichiometry: The safe handling of bulk quantities of phenyl azide and strong bases is a primary concern. The stoichiometry of the reactants and the rate of addition of reagents must be carefully controlled to avoid accumulation of unreacted starting materials and to manage the reaction exotherm.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for maintaining homogeneity and consistent reaction rates, especially in larger reactors where mass and heat transfer limitations can become significant. The choice of reactor design and agitation system will be critical.

Work-up and Purification: The isolation and purification of the final product on a large scale require robust and scalable methods. This may involve crystallization, filtration, and drying, all of which need to be optimized for efficiency and to minimize solvent use and waste generation.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification strategies could be employed:

Continuous Flow Chemistry: A significant advancement for handling hazardous reagents like azides is the use of continuous flow reactors. nih.gov In a flow system, small volumes of reactants are continuously mixed and reacted, which offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and inherently safer operation by minimizing the inventory of hazardous materials at any given time. nih.govmtak.hu This would be particularly advantageous for the cycloaddition step involving phenyl azide.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. However, scaling up microwave-assisted reactions can be challenging, and careful engineering is required to ensure uniform heating and to manage pressure buildup.

Catalyst Optimization: While the proposed reaction is base-catalyzed, exploring heterogeneous catalysts could simplify product purification and catalyst recovery, making the process more sustainable.

The following table outlines key considerations for scaling up the production of this compound:

| Parameter | Batch Process Considerations | Continuous Flow Process Advantages |

| Safety | Management of large volumes of hazardous azides and potential for thermal runaway. | Small reactor volumes minimize the amount of hazardous material, superior heat exchange for better temperature control. nih.govmtak.hu |

| Efficiency | Potential for long reaction times and challenges with heat and mass transfer at scale. | Precise control over residence time and reaction conditions can lead to higher yields and throughput. nih.gov |

| Cost | Larger reactor footprint and potentially higher capital costs for large-scale batch equipment. | Smaller footprint, potentially lower capital cost for the reactor, and potential for automation. |

| Product Quality | Batch-to-batch variability can be a concern. | Consistent product quality due to precise control over reaction parameters. |

Chemical Reactivity and Transformation Mechanisms of 1 Phenyl 5 Amino 1,2,3 Triazole 4 Nitrile

Reactivity of the Amino Group in 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

The exocyclic amino group at the C5 position of the triazole ring is a key site of nucleophilicity. Its reactivity is somewhat attenuated by the electron-withdrawing nature of the adjacent triazole ring and the C4-nitrile group. Nevertheless, it undergoes several characteristic reactions of primary heteroaromatic amines, including acylation, alkylation, diazotization, and condensation.

The amino group of 5-amino-1,2,3-triazole derivatives can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the exocyclic nitrogen atom to form the corresponding N-acylamido derivative. For instance, studies on related 5-amino-1,2,3-triazoles have shown that they can be acylated under standard conditions. researchgate.net The reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Similarly, the amino group is susceptible to alkylation. A particularly notable and synthetically useful transformation is the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction that forms a new carbon-nitrogen bond. In this reaction, 5-amino-1,2,3-triazoles can be coupled with (het)aryl halides to yield 5-(arylamino)-1,2,3-triazole derivatives. nih.govnih.gov This demonstrates the capacity of the amino group to act as a nucleophile in transition-metal-catalyzed processes, opening pathways to a wide array of N-arylated and N-hetarylated products. nih.gov

Table 1: Examples of N-Arylation of 5-Amino-1,2,3-triazole Derivatives via Buchwald-Hartwig Coupling

| Amine Substrate | Aryl Halide | Catalyst/Base | Product | Yield | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | [(THP-Dipp)Pd(cinn)Cl] / NaOtBu | 1-Benzyl-4-phenyl-N-(p-tolyl)-1H-1,2,3-triazol-5-amine | 97% | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Bromobenzonitrile | [(THP-Dipp)Pd(cinn)Cl] / NaOtBu | N-(4-Cyanophenyl)-1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 98% | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Chloropyridine | [(THP-Dipp)Pd(cinn)Cl] / NaOtBu | N-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine | 97% | nih.gov |

Like primary aromatic amines, the 5-amino group on the 1,2,3-triazole ring can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. This reaction converts the amino group into a diazonium salt. Heteroaromatic diazonium salts are often unstable but serve as valuable intermediates for introducing a wide range of substituents onto the ring.

The resulting 1-phenyl-4-cyano-1H-1,2,3-triazol-5-diazonium salt can undergo various subsequent transformations:

Sandmeyer-type reactions: In the presence of cuprous salts (CuX, where X = Cl, Br, CN), the diazonium group can be replaced by a halide or a cyano group.

Schiemann reaction: Treatment with fluoroboric acid (HBF₄) can lead to the formation of a stable diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding 5-fluoro derivative.

Hydrolysis: Heating the diazonium salt in an aqueous solution can replace the diazonium group with a hydroxyl group, yielding a 5-hydroxy-1,2,3-triazole.

While the diazotization of 5-amino-1,2,3-triazoles is less commonly reported than that of their aniline (B41778) analogues, the principles remain applicable. The high-nitrogen content of the triazole ring may, however, influence the stability and reactivity of the diazonium intermediate.

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of these imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. researchgate.net Studies on various amino-triazoles, including 1,2,4-triazole (B32235) isomers, have demonstrated their successful condensation with a range of aromatic and heterocyclic aldehydes to produce the corresponding Schiff base derivatives. dergipark.org.trnih.govfabad.org.tr These reactions are fundamental in building more complex molecular architectures based on the triazole scaffold.

Table 2: General Conditions for Schiff Base Formation with Amino-Triazoles

| Amino-Triazole Type | Carbonyl Compound | Catalyst | Solvent | Conditions | Reference |

| 5-Substituted-3-amino-1,2,4-triazole | Aryl aldehyde | Acetic acid (catalytic) | Ethanol (B145695) | Warming/Stirring | researchgate.net |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | - | Ethanol | Reflux | dergipark.org.tr |

| 1,2,3-Triazole-bis-acid hydrazide | Substituted benzaldehydes | HCl (catalytic) | Ethanol | Reflux | nih.gov |

Reactivity of the Nitrile Group in this compound

The nitrile (cyano) group at the C4 position is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. It can undergo hydrolysis to form amides and carboxylic acids or participate in nucleophilic addition reactions.

The nitrile group can be hydrolyzed under either acidic or basic conditions. The outcome of the reaction depends on the conditions employed.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile group can be partially hydrolyzed to a carboxamide. A study on 4,5-dicyano-1,2,3-triazole demonstrated that one of the nitrile groups could be selectively hydrolyzed to a 4-carboxamide-5-cyano-1,2,3-triazole using 1M HCl. mdpi.com Prolonged heating under more vigorous acidic conditions can lead to complete hydrolysis to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, converts the nitrile group into a carboxylate salt, which upon protonation yields the carboxylic acid. For example, 4,5-dicyano-1,2,3-triazole is fully hydrolyzed to 1,2,3-triazole-4,5-dicarboxylic acid under basic conditions. mdpi.com

Alcoholysis, the reaction with an alcohol under acidic conditions, can convert the nitrile into an ester, typically proceeding through an imidate intermediate.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.

Reduction to Amines: A common and synthetically useful reaction is the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting the -C≡N group into a -CH₂NH₂ group (aminomethyl group). This provides a method to introduce a flexible linker and a new primary amine functionality to the triazole ring.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group. The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a route for the synthesis of acyl-triazole derivatives. frontiersin.orgnih.gov The reaction must be carried out carefully to avoid potential side reactions with the acidic N-H proton of the triazole ring (if not substituted at N1) or the amino group.

Cyclization Reactions Involving the Nitrile Moiety

The juxtaposition of the amino and nitrile groups at the C5 and C4 positions, respectively, makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of both the amino group and the nitrile moiety in the formation of a new ring.

A prominent example of this reactivity is the construction of the researchgate.netrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine core. While research on the exact title compound is specific, studies on closely related analogues, such as 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide, demonstrate this transformation. The cyclization can be achieved by reacting the aminotriazole derivative with reagents like triethyl orthoformate or triethyl orthopropionate. researchgate.net The reaction proceeds under reflux conditions in a solvent mixture such as dimethylformamide (DMF) and 1,4-dioxane, affording 5-alkyl-3-(4-nitrophenyl)-3H- researchgate.netrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine-7-carbonitriles in moderate to good yields. researchgate.net This reaction underscores the utility of the aminonitrile functionality in building purine (B94841) analogues, which are of significant interest in medicinal chemistry.

The general mechanism involves the initial reaction of the 5-amino group with the orthoester, followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the carbon of the nitrile group, leading to the formation of the fused pyrimidine (B1678525) ring.

Table 1: Synthesis of researchgate.netrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine Derivatives

| Starting Material Analogue | Reagent | Product |

| 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide | Triethyl orthoformate | 3-(4-nitrophenyl)-3H- researchgate.netrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine-7-carbonitrile |

| 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide | Triethyl orthopropionate | 5-methyl-3-(4-nitrophenyl)-3H- researchgate.netrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidine-7-carbonitrile |

Reactivity of the Triazole Ring System in this compound

The reactivity of the core triazole system encompasses electrophilic substitution on its phenyl substituent as well as pathways involving the cleavage and rearrangement of the triazole ring itself.

The 1,2,3-triazole ring, being an electron-withdrawing heterocycle, deactivates the attached phenyl ring towards electrophilic aromatic substitution. wikipedia.org This deactivating influence directs incoming electrophiles primarily to the para position of the phenyl group.

Studies on the nitration of 2-phenyl-1,2,3,2H-triazole, a related parent compound, illustrate this directing effect. When nitrated with mixed acids (a combination of nitric and sulfuric acid), the major product formed is the p-nitrophenyl derivative. beilstein-journals.orgnih.gov Exclusive mononitration at the para position can be achieved using milder, more selective reagents like nitric acid in acetic anhydride. beilstein-journals.org Further forcing conditions can lead to dinitration, with the second nitro group also being directed by the triazole moiety. beilstein-journals.org

Similarly, the bromination of 2-phenyl-1,2,3,2H-triazole using a highly reactive electrophilic bromine species, generated from bromine and silver sulfate (B86663) in concentrated sulfuric acid, yields the 2-(p-bromophenyl)-1,2,3,2H-triazole. wikipedia.org The strong electron-attracting nature of the triazolyl group is overcome by the potent electrophile, leading to selective para substitution. wikipedia.org Friedel-Crafts reactions, which typically fail on strongly deactivated aromatic rings, are generally not expected to proceed under standard conditions on the phenyl ring of this compound. acs.org

Table 2: Regioselectivity in Electrophilic Substitution of Phenyl-1,2,3-triazoles

| Reaction | Reagent | Major Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | 2-(p-nitrophenyl)-1,2,3,2H-triazole | beilstein-journals.org |

| Bromination | Br₂ / Ag₂SO₄ / H₂SO₄ | 2-(p-bromophenyl)-1,2,3,2H-triazole | wikipedia.org |

Ring-Opening and Rearrangement Pathways

The 1,2,3-triazole ring, particularly when substituted with an amino group at the C5 position, can undergo ring-opening and rearrangement reactions under specific conditions.

One significant transformation is the acid-mediated denitrogenative conversion of 5-amino-1,2,3-triazoles into functionalized 1H-imidazoles. researchgate.netrsc.org This process involves the loss of a dinitrogen molecule (N₂) from the triazole core. The proposed mechanism includes an initial intramolecular cyclization, followed by the opening of the triazole ring to form a carbene intermediate, which can then undergo further reactions to yield the stable imidazole (B134444) ring system. researchgate.net This pathway provides an efficient, metal-free method for transforming the triazole skeleton into a different five-membered heterocycle. researchgate.net

Another characteristic reaction is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. researchgate.netwikipedia.org For 1-aryl-5-amino-1,2,3-triazoles, this rearrangement can occur under thermal or base-catalyzed conditions, leading to an equilibrium with the corresponding 5-(arylamino)-1H-1,2,3-triazole. organic-chemistry.org The process proceeds through a ring-opening step to a diazo intermediate, which allows for rotation and subsequent ring-closure to form the isomerized product. researchgate.net The position of the equilibrium is influenced by the substituents on the aryl ring and the reaction conditions. organic-chemistry.org

Information regarding the participation of the this compound scaffold in [3+2] cycloaddition reactions is not available in the reviewed literature. Such reactions are fundamental to the synthesis of the 1,2,3-triazole ring itself but are not characteristic of the subsequent reactivity of the stable, aromatic triazole product.

Metal-Catalyzed Reactions Involving this compound

The functional groups on the this compound scaffold can be modified through various metal-catalyzed cross-coupling reactions. These reactions typically require prior conversion of a position on the triazole or phenyl ring to a halide or triflate.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogenated derivatives of 1,2,3-triazoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species with an organohalide. nih.gov 5-Halo-1,2,3-triazoles readily participate in Suzuki-Miyaura cross-coupling with various arylboronic acids. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex, such as one bearing an N-heterocyclic carbene (NHC) ligand, and is often performed in water, aligning with the principles of green chemistry. rsc.org This method allows for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, demonstrating a viable pathway for introducing aryl substituents at the C5 position of the triazole ring, assuming a 5-halo precursor of the title compound is used. rsc.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. beilstein-journals.org 5-Halo-1,2,3-triazoles can serve as the halide component in this reaction, allowing for the introduction of an alkynyl group at the C5 position of the triazole ring. This provides a direct route to C5-alkynylated 1,2,3-triazoles, which are valuable building blocks in organic synthesis.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. An efficient method for the synthesis of 5-(het)arylamino-1,2,3-triazoles utilizes the Buchwald-Hartwig cross-coupling of 5-halo-1,2,3-triazoles with various amines. Conversely, the 5-amino group of the title compound itself can be coupled with (het)aryl halides. These reactions are effectively catalyzed by palladium complexes with specialized ligands, such as those based on expanded-ring N-heterocyclic carbenes.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions on the 1,2,3-Triazole Core

| Reaction | Substrate 1 (Triazole-based) | Substrate 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-Halo-1,2,3-triazole | Arylboronic acid | Pd-NHC complex | 5-Aryl-1,2,3-triazole |

| Sonogashira | 5-Halo-1,2,3-triazole | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst | 5-Alkynyl-1,2,3-triazole |

| Buchwald-Hartwig | 5-Amino-1,2,3-triazole | (Het)aryl halide | Pd-NHC complex | 5-(Arylamino)-1,2,3-triazole |

| Buchwald-Hartwig | 5-Halo-1,2,3-triazole | Amine | Pd-NHC complex | 5-Amino-1,2,3-triazole derivative |

C-H Activation and Functionalization

The 1,2,3-triazole moiety is recognized as a versatile directing group in transition metal-catalyzed C-H activation. This directing ability stems from the coordination of the nitrogen atoms of the triazole ring to the metal center, which positions the catalyst in proximity to the ortho C-H bonds of the N-phenyl group, leading to their selective activation. Palladium and rhodium complexes are commonly employed catalysts for such transformations.

Table 1: Potential C-H Functionalization Reactions of this compound Based on Analogous Systems

| Reaction Type | Catalyst System (Hypothetical) | Coupling Partner | Potential Product |

| Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | 2'-(Aryl)-1-phenyl-5-amino-1,2,3-triazole-4-nitrile |

| Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | 2'-(Alkenyl)-1-phenyl-5-amino-1,2,3-triazole-4-nitrile |

| Alkylation | Pd(OAc)₂ / Oxidant | Alkylating Agent | 2'-(Alkyl)-1-phenyl-5-amino-1,2,3-triazole-4-nitrile |

This table is illustrative and based on the reactivity of similar 1-phenyl-1,2,3-triazole compounds. The actual reaction conditions and outcomes for this compound would require experimental verification.

Mechanistic Investigations of this compound Transformations

In this proposed mechanism, the catalytic cycle would be initiated by the coordination of a nitrogen atom of the triazole ring to the metal center (e.g., Palladium). This coordination brings the ortho C-H bond of the phenyl ring into close proximity to the metal. The C-H bond cleavage then occurs in a concerted fashion, involving the metal center and a base present in the reaction mixture. This step forms a key cyclometalated intermediate. Subsequent steps, such as oxidative addition of a coupling partner, reductive elimination, and catalyst regeneration, would then lead to the final functionalized product.

Further experimental and computational studies are necessary to fully elucidate the specific mechanistic pathways and the precise influence of the substituents for the transformations of this compound.

Table 2: Proposed Mechanistic Steps for C-H Activation of this compound

| Step | Description | Key Intermediate |

| 1. Catalyst Coordination | The 1,2,3-triazole ring coordinates to the metal catalyst (e.g., Pd(II)). | Catalyst-Substrate Complex |

| 2. C-H Activation (CMD) | Concerted metalation-deprotonation of the ortho C-H bond of the phenyl ring. | Cyclometalated Intermediate |

| 3. Oxidative Addition | The coupling partner (e.g., aryl halide) undergoes oxidative addition to the metal center. | High-Valent Metal Complex |

| 4. Reductive Elimination | The functionalized product is formed via reductive elimination, and the catalyst is regenerated. | Functionalized Product and Regenerated Catalyst |

This table outlines a generalized mechanism based on studies of related compounds and requires specific experimental validation for the title compound.

Functionalization and Derivative Chemistry of 1 Phenyl 5 Amino 1,2,3 Triazole 4 Nitrile

Synthesis of Substituted 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile Derivatives

The reactivity of the 5-amino group is central to the derivatization of the this compound core. This group can readily undergo reactions such as N-arylation and acylation to introduce a wide array of chemical functionalities.

Introduction of Diverse Chemical Moieties

A primary method for modifying the amino group is through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. semanticscholar.orgmdpi.comnih.gov This reaction allows for the formation of a new carbon-nitrogen bond, effectively attaching various aryl or heteroaryl groups to the triazole scaffold. semanticscholar.orgresearchgate.net The process typically involves reacting the parent aminotriazole with an aryl halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net A particularly effective catalyst for this transformation on the often low-reactive 5-amino-1,2,3-triazole core is a palladium complex bearing an expanded-ring N-heterocyclic carbene (NHC) ligand, such as [(THP-Dipp)Pd(cinn)Cl]. semanticscholar.orgmdpi.com This methodology provides an efficient route to a wide range of N-aryl substituted derivatives. mdpi.comresearchgate.net

The scope of this reaction is broad, accommodating a variety of (het)aryl halides with different electronic properties. This enables the synthesis of libraries of compounds with systematically varied substituents, which is crucial for structure-activity relationship studies.

| Aryl Halide Substrate | Catalyst System | Base | Resulting Moiety on Amino Group | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | p-tolyl | semanticscholar.org |

| 4-Bromobenzonitrile | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 4-cyanophenyl | nih.gov |

| 3-Chloropyridine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | pyridin-3-yl | nih.gov |

| 4,6-Dichloropyrimidine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 6-chloropyrimidin-4-yl | researchgate.net |

In addition to N-arylation, acylation of the amino group provides another route to diversification. Microscale parallel synthesis approaches have been developed for the rapid acylation of aminotriazoles, creating large libraries of N-acylated compounds for screening purposes. researchgate.net

Stereoselective Derivatization Strategies

The parent compound, this compound, is an achiral molecule. The introduction of chirality would require derivatization with chiral reagents or the use of stereoselective catalysts. Currently, the literature does not provide specific examples of stereoselective derivatization strategies originating from this particular scaffold. Such strategies could involve the acylation of the amino group with a chiral carboxylic acid or the use of chiral catalysts in coupling reactions. This remains an area for future exploration in the chemistry of this compound class.

Elaboration of this compound into Fused Heterocyclic Systems

The juxtaposition of the amino and nitrile groups on the triazole ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. This o-aminonitrile functionality is a well-established synthon for constructing various nitrogen-containing rings.

One of the most common applications is the synthesis of triazolo[4,5-d]pyrimidines. This can be achieved through cyclocondensation reactions with one-carbon synthons. For example, reaction with reagents like triethyl orthoformate or formamide (B127407) can lead to the formation of a fused pyrimidine (B1678525) ring. Multicomponent reactions offer an efficient way to construct such fused systems. For instance, a one-pot reaction of an aminotriazole, an aldehyde, and malononitrile (B47326) can yield fused triazolo[4,3-a]pyrimidine derivatives. mdpi.com While this example uses a 3-amino-1,2,4-triazole, the principle of using the amino group to build a fused pyrimidine ring is directly applicable.

The reactivity of the o-aminonitrile moiety allows for the synthesis of a variety of fused systems by choosing the appropriate reaction partner.

| Reagent | Resulting Fused Ring System | General Class | Reference (Analogous Reactions) |

|---|---|---|---|

| Formamide or Triethyl Orthoformate | semanticscholar.orgmdpi.comresearchgate.netTriazolo[4,5-d]pyrimidine | Fused Pyrimidine | researchgate.net |

| Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine (via pyrimidine formation then cyclization) | Fused Pyrimidine/Pyrazole | nih.gov |

| Guanidine | 4-amino- semanticscholar.orgmdpi.comresearchgate.netTriazolo[4,5-d]pyrimidine | Fused Aminopyrimidine | ias.ac.in |

| Carbon Disulfide | semanticscholar.orgmdpi.comresearchgate.netTriazolo[4,5-d]pyrimidine-4-thione | Fused Pyrimidine Thione | nih.gov |

These reactions significantly expand the chemical space accessible from the starting aminotriazole nitrile, leading to polycyclic aromatic systems with diverse electronic and steric properties. researchgate.net

Conjugation Strategies for this compound Analogues

The concept of conjugating natural or synthetic compounds with amino acids and other biomolecules is a strategy employed to enhance pharmacological activities, improve target specificity, or modify physicochemical properties. mdpi.com The this compound scaffold can be adapted for such conjugation strategies.

To achieve conjugation, the core molecule must be functionalized with a reactive handle. This can be accomplished by modifying either the N1-phenyl ring or the C5-amino group. For example, a derivative of the phenyl ring could be synthesized to include a carboxylic acid, an alkyne, or an azide (B81097) group. These functional groups can then be used in standard coupling reactions:

Amide Bond Formation: A carboxylic acid handle can be activated (e.g., as an NHS ester) and reacted with an amine on a target biomolecule.

Click Chemistry: An azide or alkyne handle allows for highly efficient and specific conjugation to a partner molecule containing the complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The triazole ring itself is often used as a stable linker in bioconjugation due to its facile synthesis via "click" chemistry. mdpi.com

Amino acids, with their diverse side chains, are common conjugation partners, as they can modulate the properties of the parent compound and potentially improve absorption via peptide transporters. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications at different positions on the scaffold affect a specific biological outcome, such as enzyme inhibition or receptor binding. nih.govrsc.org

Based on SAR studies of related heterocyclic compounds, several key areas of the molecule can be identified for modification: researchgate.net

The N1-Phenyl Ring: The electronic properties of this ring can be tuned by introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). nih.gov The position of these substituents (ortho, meta, para) would also be critical. For example, in some series of thiazole (B1198619) antimicrobials, a strong electron-withdrawing group in the para position of a phenyl ring resulted in increased activity. nih.gov

The C4-Nitrile Group: This group is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity. While less commonly modified, it could be hydrolyzed to an amide or carboxylic acid, or reduced to an aminomethyl group, which would drastically alter the compound's properties and interactions with a target.

A hypothetical SAR study could generate a matrix of compounds and test their in vitro activity against a specific target, such as a protein kinase or a microbial enzyme. The results would elucidate the chemical features necessary for potent and selective biological activity.

| Position of Modification | Type of Modification | Potential Impact on Activity (based on related compounds) | Reference (Analogous SAR) |

|---|---|---|---|

| N1-Phenyl Ring | Para-substitution with electron-withdrawing groups (e.g., -NO2, -Cl) | May increase potency by enhancing binding interactions. | nih.govnih.gov |

| N1-Phenyl Ring | Substitution with bulky groups | Could either enhance activity through favorable steric interactions or decrease it due to steric hindrance. | pensoft.net |

| C5-Amino Group | N-Arylation with substituted phenyl rings | Introduces new interaction points (H-bond donors/acceptors, hydrophobic regions) that can modulate target binding. | nih.gov |

| C5-Amino Group | N-Acylation | Changes H-bonding profile and can be optimized to fit specific binding pockets. | researchgate.net |

| C4-Nitrile Group | Conversion to Amide/Carboxamide | Alters polarity and H-bonding capability, potentially changing target selectivity. | ias.ac.in |

These studies are crucial for the rational design and optimization of new derivatives with desired biological profiles.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 5 Amino 1,2,3 Triazole 4 Nitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H and 13C NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in 1H NMR reveal through-bond connectivity between neighboring protons.

For 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile, the 1H NMR spectrum is expected to exhibit signals corresponding to the protons of the phenyl ring and the amino group. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm), with the exact chemical shifts and splitting patterns depending on the electronic effects of the triazole ring. The amino protons are anticipated to present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding.

The 13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected at the lower field (around 115-120 ppm), while the carbons of the triazole and phenyl rings will resonate at higher fields. The chemical shifts of the triazole ring carbons (C4 and C5) are particularly diagnostic of the substitution pattern and electronic structure of the heterocyclic core.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Assignment |

| C1' | - | ~135.0 | Phenyl C-ipso |

| C2'/C6' | ~7.60 (d) | ~125.0 | Phenyl C-ortho |

| C3'/C5' | ~7.50 (t) | ~129.5 | Phenyl C-meta |

| C4' | ~7.40 (t) | ~128.0 | Phenyl C-para |

| C4 | - | ~90.0 | Triazole C4 |

| C5 | - | ~150.0 | Triazole C5 |

| C≡N | - | ~116.0 | Nitrile Carbon |

| NH2 | ~5.5 (br s) | - | Amino Protons |

Note: These are predicted values based on computational models and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning 1H and 13C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For this compound, this would primarily show the connectivity between the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would allow for the definitive assignment of the protonated carbons in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the ortho-protons of the phenyl ring and the C5 carbon of the triazole ring would confirm the N-phenyl substitution. Correlations from the amino protons to C5 and C4 of the triazole ring would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This can provide information about the preferred conformation of the molecule, for example, the relative orientation of the phenyl and triazole rings.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation or tautomerism. In the case of this compound, VT-NMR could be used to investigate the rotation around the N-phenyl bond. At lower temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for the ortho and meta protons, which might be averaged at room temperature. Additionally, VT-NMR could be employed to study the potential for amino-imino tautomerism in the 5-amino-1,2,3-triazole ring, which could lead to observable changes in the chemical shifts of the ring atoms and the exocyclic amino group.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration is a sharp and intense band typically found in the 2210-2260 cm⁻¹ region. The N-H stretching vibrations of the primary amino group will appear as one or two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl and triazole rings will give rise to bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450, ~3350 | Medium | N-H asymmetric and symmetric stretching |

| ~3080 | Medium-Weak | Aromatic C-H stretching |

| ~2230 | Strong, Sharp | C≡N stretching |

| ~1620 | Medium | N-H bending |

| ~1590, ~1490 | Medium-Strong | C=C aromatic and triazole ring stretching |

| ~1450 | Medium | C-N stretching |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: These are predicted values based on computational models and data from similar structures. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. The symmetric vibrations of the phenyl ring, particularly the ring breathing mode around 1000 cm⁻¹, often give rise to a strong Raman signal. The symmetric N-H stretching vibration of the amino group may also be observed. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the triazole ring.

Table 3: Predicted Raman Active Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Strong | Aromatic C-H stretching |

| ~2230 | Strong, Sharp | C≡N stretching |

| ~1600 | Strong | C=C aromatic ring stretching |

| ~1000 | Strong | Phenyl ring breathing mode |

| ~1350 | Medium | Triazole ring stretching |

Note: These are predicted values based on computational models and data from similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution and tandem mass spectrometry offer complementary information.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₇N₅, HRMS analysis provides the exact mass, distinguishing it from other compounds with the same nominal mass.

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, typically yielding the protonated molecule, [M+H]⁺. The precise mass of this ion is measured and compared against the theoretically calculated value, with a minimal mass error (typically <5 ppm) confirming the assigned formula. mdpi.com

| Species | Molecular Formula | Calculated Exact Mass (Da) | Ion Formula | Calculated [M+H]⁺ (Da) |

|---|---|---|---|---|

| Neutral Molecule | C₉H₇N₅ | 185.07014 | [C₉H₈N₅]⁺ | 186.07792 |

Tandem mass spectrometry (MS/MS) is employed to investigate the structural framework of the molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 186.08) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govuab.edu The analysis of these fragments helps to piece together the molecular structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by the stability of the resulting ions and neutral losses. Key fragmentation mechanisms for protonated α-amino acids often involve initial losses of small, stable molecules. nih.gov For nitrile-containing compounds, fragmentation can involve cooperative interactions between the nitrile and other functional groups. unito.it

Plausible Fragmentation Pathways:

Loss of HCN (27 Da): A common fragmentation for nitrile-containing compounds, potentially leading to a fragment ion at m/z 159.06.

Loss of N₂ (28 Da): Cleavage of the triazole ring can result in the expulsion of a nitrogen molecule, a characteristic fragmentation for many nitrogen-rich heterocycles, yielding an ion at m/z 158.07.

Formation of Phenyl Cation (m/z 77.04): Cleavage of the bond between the phenyl ring and the triazole nitrogen can generate the stable phenyl cation.

Loss of Phenylnitrene (C₆H₅N, 91 Da): Fragmentation could lead to the loss of the phenyl-substituted nitrogen, resulting in an aminotriazole nitrile fragment at m/z 95.03.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 186.08 | 159.06 | HCN | [C₈H₇N₄]⁺ |

| 186.08 | 158.07 | N₂ | [C₉H₈N₃]⁺ |

| 186.08 | 95.03 | C₆H₅N | [C₃H₃N₄]⁺ |

| 186.08 | 77.04 | C₃H₂N₅ | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems and chromophores. tanta.edu.eg this compound contains several chromophoric groups, including the phenyl ring and the triazole ring, which are expected to give rise to distinct absorption bands.

The electronic spectrum of this compound is primarily characterized by π → π* and n → π* transitions. youtube.com

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system formed by the phenyl and triazole rings. The delocalization of electrons across these rings lowers the energy gap, often shifting the absorption to longer wavelengths (a bathochromic or red shift). tanta.edu.eg

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths than the most intense π → π* transitions. youtube.com

Studies on similar phenyl-substituted triazoles show strong absorption bands in the UV region. nih.goved.ac.uk The specific wavelengths (λmax) and molar absorptivities (ε) are influenced by the extent of conjugation and the electronic nature of the substituents.

| Expected λmax Range (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| 200-250 | High ( > 10,000) | π → π | Phenyl Ring |

| 250-300 | High ( > 10,000) | π → π | Conjugated Phenyl-Triazole System |

| > 300 | Low ( < 2,000) | n → π* | Triazole Ring Nitrogens |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

While a specific crystal structure for the title compound is not detailed in the available literature, extensive data on closely related phenyl-triazole derivatives allow for a reliable prediction of its structural characteristics. nih.govmdpi.comnih.gov For instance, the crystal structure of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole reveals that the phenyl and triazole rings are planar but are twisted relative to each other, with a dihedral angle of 38.80(2)°. nih.gov This twist is a common feature in such systems, arising from steric hindrance between ortho-hydrogens on the phenyl ring and substituents on the triazole ring. acs.orgnih.gov The compound is expected to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5110 (5) |

| b (Å) | 11.2490 (8) |

| c (Å) | 10.1048 (7) |

| β (°) | 101.866 (4) |

| Volume (ų) | 946.76 (11) |

| Z | 4 |

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The primary forces are expected to be hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov

Hydrogen Bonding: The amino (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring and the nitrile group are effective hydrogen bond acceptors. It is highly probable that strong N-H···N hydrogen bonds are the dominant interactions, linking molecules into dimers, chains, or more complex networks. mdpi.comresearchgate.net In similar structures, these interactions often form centrosymmetric R²₂(8) ring motifs. nih.gov

π-π Stacking: The planar phenyl and triazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions involve the overlap of π-orbitals of adjacent aromatic rings.

| Interaction Type | Donor | Acceptor | Typical Motif |

|---|---|---|---|

| Hydrogen Bond | Amino (N-H) | Triazole (N) or Nitrile (N) | Dimers, Chains, Sheets |

| π-π Stacking | Phenyl Ring | Phenyl or Triazole Ring | Offset or Sandwich Stacking |

| C-H···N Interaction | Aromatic (C-H) | Triazole (N) or Nitrile (N) | Weak stabilizing contacts |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which are of critical importance in the pharmaceutical and materials sciences. The investigation of polymorphism typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman).

A thorough review of the scientific literature indicates that specific studies on the polymorphism of this compound have not been reported. Research has thus far focused on its synthesis and use as a building block for more complex molecules rather than an exhaustive characterization of its solid-state properties.

However, crystallographic studies on closely related analogues provide insight into the structural features of this class of compounds. For instance, the crystal structure of 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net While this is a different isomer (a 1,2,4-triazole) with a methyl group instead of a nitrile, the data illustrates the type of detailed structural information that would be obtained in a study of a single crystalline form of this compound. The study confirmed the molecular connectivity and described the supramolecular arrangement, where molecules are linked by N—H⋯N hydrogen bonds to form distinct centrosymmetric rings in the crystal lattice. nih.govresearchgate.net

The potential for polymorphism in this compound is significant due to the presence of multiple hydrogen bond donors (the amino group) and acceptors (the triazole nitrogen atoms and the nitrile group), as well as the phenyl ring which can engage in π-π stacking. Different packing arrangements and hydrogen-bonding networks could foreseeably lead to various polymorphic forms under different crystallization conditions (e.g., solvent, temperature, pressure).

Future research into the solid-state chemistry of this compound would be necessary to identify and characterize any potential polymorphs. Such a study would involve screening for different crystalline forms by recrystallizing the compound from a variety of solvents and at different temperatures, followed by analysis using XRPD and DSC to identify unique forms.

Table 1: Illustrative Crystallographic Data for a Related Compound: 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5110 (5) |

| b (Å) | 11.2490 (8) |

| c (Å) | 10.1048 (7) |

| β (°) | 101.866 (4) |

| Volume (ų) | 946.76 (11) |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy for Enantiopure Derivatives (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiopure compounds.

The parent molecule, this compound, is achiral and therefore does not exhibit a CD signal. To utilize chiroptical spectroscopy, it is necessary to synthesize chiral derivatives. This can be achieved by introducing a chiral center, often by reacting the parent compound or a precursor with an enantiopure reagent. A common strategy for creating chiral 1,2,3-triazole derivatives involves the use of chiral synthons, such as naturally occurring D- or L-amino acids, which can be converted into chiral azides or alkynes for subsequent cycloaddition reactions. nih.gov

While specific enantiopure derivatives of this compound have not been reported in the literature, the principles of their characterization by CD spectroscopy are well-established for other chiral triazoles. Chiral triazoles often exhibit weak CD signals because their primary electronic transitions (chromophores) are not inherently strongly chiral.

A significant research finding in the field is the enhancement of CD signals in chiral triazoles through coordination with metal ions. rsc.org When two or more triazole units are part of a chiral molecule, they can act as ligands that coordinate to a metal ion, such as copper(II). This brings their chromophores into close, fixed proximity. The resulting interaction, known as exciton (B1674681) coupling, produces a characteristic bisignate (two-signed) CD curve, referred to as an Exciton-Coupled Circular Dichroism (ECCD) signal. The amplitude of this ECCD signal is typically much stronger than the original CD signal of the metal-free molecule, making it a highly sensitive method for determining the absolute configuration and enantiomeric excess of chiral triazole derivatives. rsc.org

For a hypothetical enantiopure derivative of this compound, a CD spectrum would be recorded in a suitable solvent. The data, plotted as molar circular dichroism (Δε) versus wavelength (λ), would show positive and/or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (e.g., the phenyl and triazole rings). The sign and intensity of these Cotton effects could then be correlated with the molecule's three-dimensional structure, often with the aid of computational chemistry.

Table 2: Representative Data from a Circular Dichroism (CD) Analysis of a Hypothetical Chiral Triazole Derivative

| Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] | Description |

|---|---|---|

| 280 | +5.2 | Positive Cotton Effect (π → π* transition of phenyl ring) |

| 255 | 0.0 | Zero Crossover |

| 230 | -8.7 | Negative Cotton Effect (π → π* transition of triazole ring) |

Note: The data in this table is illustrative and represents typical values for a chiral aromatic heterocyclic compound. Specific values for a derivative of this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 1 Phenyl 5 Amino 1,2,3 Triazole 4 Nitrile

Density Functional Theory (DFT) Calculations on 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on this compound appear to be absent from the current body of scientific literature.

Electronic Structure and Molecular Geometry Optimization

No published studies were found that detail the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, of this compound as determined by DFT calculations. Consequently, data tables of these structural parameters are not available. Information regarding the electronic structure, such as the distribution of electron density and atomic charges, remains uncharacterized in the literature for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic properties. The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into chemical reactivity and kinetic stability. Regrettably, no specific FMO analysis for this compound has been reported. Therefore, data on HOMO-LUMO energies and visualizations of the orbital distributions are not available.

Interactive Data Table: HOMO-LUMO Energy Data (Data Not Available)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. A literature search did not yield any studies that have generated or analyzed the EPS map for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimental data and aiding in spectral assignments. However, no computational studies reporting the predicted ¹H or ¹³C NMR chemical shifts or the calculated IR frequencies for this compound could be located.

Interactive Data Table: Predicted Spectroscopic Data (Data Not Available)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data Not Available |

| ¹³C NMR Chemical Shifts (ppm) | Data Not Available |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. There are no published computational studies that investigate or propose reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of molecules. A search for such studies on this compound yielded no results, indicating that its conformational landscape has not been explored using this method.

Quantitative Structure-Activity Relationship (QSAR) Modeling